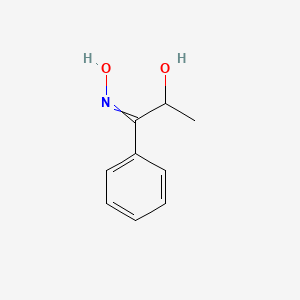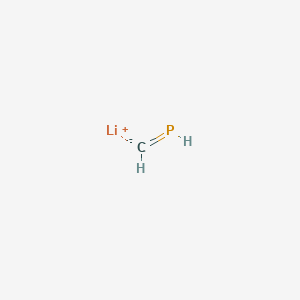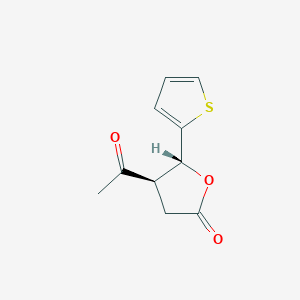silane CAS No. 90298-12-7](/img/structure/B14364102.png)
[4,5-Bis(4-methoxyphenyl)thiophen-2-yl](triethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane is an organic compound that belongs to the class of organosilicon compounds It features a thiophene ring substituted with two 4-methoxyphenyl groups and a triethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene precursor.
Substitution with 4-Methoxyphenyl Groups: The thiophene ring is then substituted with 4-methoxyphenyl groups using a Friedel-Crafts alkylation reaction.
Introduction of the Triethylsilyl Group:
Industrial Production Methods
Industrial production methods for 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane involves its interaction with specific molecular targets. The compound can participate in signal transduction pathways by regulating the intracellular concentration of cyclic nucleotides . This regulation can affect various cellular processes, including cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: This compound features a similar thiophene ring structure but with different substituents.
4,5-Bis(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one: Another related compound with a different heterocyclic core.
Uniqueness
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane is unique due to the presence of the triethylsilyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where organosilicon compounds are desired for their stability and reactivity.
Propiedades
Número CAS |
90298-12-7 |
|---|---|
Fórmula molecular |
C24H30O2SSi |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-triethylsilane |
InChI |
InChI=1S/C24H30O2SSi/c1-6-28(7-2,8-3)23-17-22(18-9-13-20(25-4)14-10-18)24(27-23)19-11-15-21(26-5)16-12-19/h9-17H,6-8H2,1-5H3 |
Clave InChI |
PDMZGIZCJTUROM-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=CC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)



![2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14364066.png)





![2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B14364095.png)
![2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid](/img/structure/B14364104.png)
![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)
